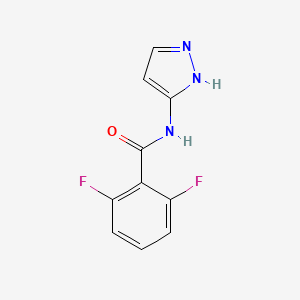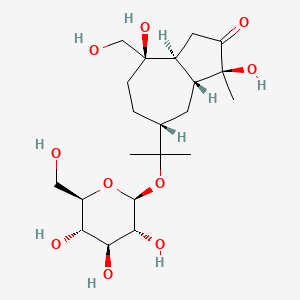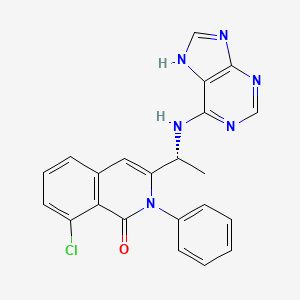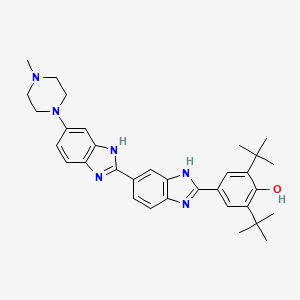
Splitomicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inhibitor of Sir2p (IC50 = 60 μM), an NAD+-dependent Sir2 family deacetylase required for chromatin-dependent silencing in yeast.
Wissenschaftliche Forschungsanwendungen
Splitomicin and Platelet Aggregation
- Inhibition of Platelet Aggregation : Splitomicin has been shown to suppress human platelet aggregation. This effect is achieved through inhibition of cyclic AMP phosphodiesterase and intracellular calcium release. These properties suggest potential applications in developing anti-platelet aggregation therapies for cardiovascular and cerebrovascular diseases (Liu et al., 2009).
Splitomicin in Inflammation and Immune Response
- Inhibition of Superoxide Anion Production : Research indicates that Splitomicin can inhibit superoxide anion production in human neutrophils. This inhibitory effect is linked to the activation of cAMP/PKA signaling and inhibition of the ERK pathway. These findings open avenues for developing novel anti-inflammatory therapies (Liu et al., 2012).
Splitomicin's Role in Chromatin Modification and Gene Silencing
- Histone Deacetylase Inhibition : Splitomicin is identified as an inhibitor of Sir2p, an NAD+-dependent histone deacetylase required for chromatin-dependent silencing in yeast. This inhibition affects gene silencing at various loci, demonstrating Splitomicin's potential in studying epigenetic regulation and gene transcription (Bedalov et al., 2001).
Hematopoietic Differentiation Enhancement
- Enhancing Hematopoietic Differentiation : Splitomicin has been shown to enhance the hematopoietic differentiation of mouse embryonic stem cells. It suggests that SIRT1, inhibited by Splitomicin, plays a role in regulating hematopoietic differentiation, highlighting the potential for manipulating SIRT1 activity to improve differentiation efficiency (Park et al., 2019).
Potential in Radiosensitization and Cancer Therapy
- Radiosensitization in Cancer Therapy : Splitomicin, as a class III histone deacetylase inhibitor, has been studied for its radiosensitizing effects on human cancer cells. Though it showed the least effect among other HDI classes, its distinct action on specific HDAC classes is important for understanding its therapeutic potential in cancer treatment (Kim et al., 2006).
Selective Inhibition of NAD+-Dependent Deacetylases
- Selective Inhibition of Sir2 and Hst1 : Splitomicin has been explored for its selectivity towards different NAD+-dependent deacetylases, showing varied sensitivity. This selective inhibition is crucial for understanding and potentially manipulating the roles of Sir2 and Hst1 in transcriptional repression and other cellular processes (Hirao et al., 2003).
Eigenschaften
Produktname |
Splitomicin |
|---|---|
Molekularformel |
C13H10O2 |
Molekulargewicht |
198.22 |
Synonyme |
1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)





